molecular formula C10H11N3O2 B12973803 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid

2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid

Cat. No.: B12973803
M. Wt: 205.21 g/mol
InChI Key: NROUSIBNXFSZQL-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a methyl group at the 2-position, along with an acetic acid moiety at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in antitumor activity by interfering with cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at the 3-position and the acetic acid moiety at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, contributing to its unique pharmacological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(3-amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid

InChI

InChI=1S/C10H11N3O2/c1-6-10(11)13-3-2-7(5-9(14)15)4-8(13)12-6/h2-4H,5,11H2,1H3,(H,14,15)

InChI Key

NROUSIBNXFSZQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)CC(=O)O)N

Origin of Product

United States

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